molecular formula C18H20O3 B12066384 2-[(4-tert-Butylphenyl)methoxy]benzoic acid

2-[(4-tert-Butylphenyl)methoxy]benzoic acid

Cat. No.: B12066384
M. Wt: 284.3 g/mol
InChI Key: CEADTNNSEADMRP-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylphenyl)methoxy]benzoic acid is an organic compound known for its unique structural features and diverse applications. This compound consists of a benzoic acid moiety substituted with a methoxy group attached to a 4-tert-butylphenyl group. Its chemical formula is C18H20O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-tert-Butylphenyl)methoxy]benzoic acid typically involves the reaction of 4-tert-butylphenol with methoxybenzoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products of these reactions include various substituted benzoic acids, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

2-[(4-tert-Butylphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-tert-Butylphenyl)methoxy]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-tert-Butylbenzoic acid: Similar in structure but lacks the methoxy group.

    4-tert-Butylphenol: Contains the tert-butyl group but lacks the benzoic acid moiety.

    Methyl 4-tert-butylbenzoate: An ester derivative of 4-tert-butylbenzoic acid.

Uniqueness: 2-[(4-tert-Butylphenyl)methoxy]benzoic acid is unique due to the presence of both the methoxy and tert-butyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

CEADTNNSEADMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O

Origin of Product

United States

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